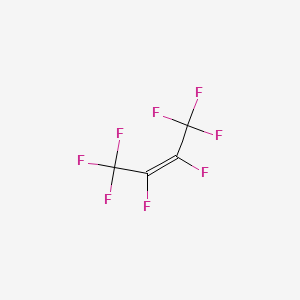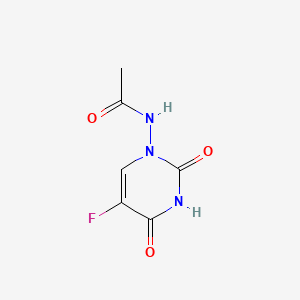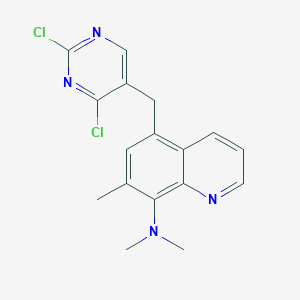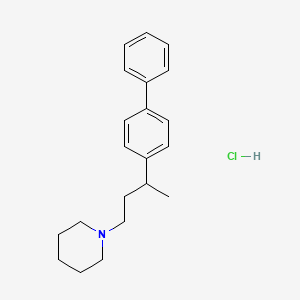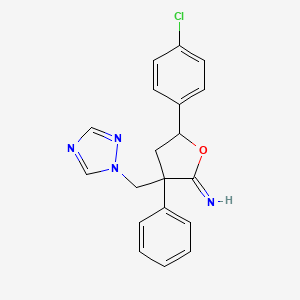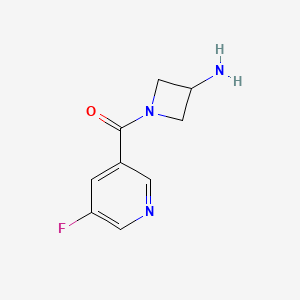![molecular formula C23H38N- B13439183 [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is a complex organic compound characterized by its unique structure, which includes a polyunsaturated hydrocarbon chain and a cyclopropyl group with deuterium atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide typically involves multiple steps:
Formation of the Polyunsaturated Hydrocarbon Chain: This can be achieved through a series of Wittig reactions, starting from simpler aldehydes and phosphonium salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane.
Deuterium Incorporation: Deuterium atoms can be incorporated using deuterated reagents during the cyclopropanation step.
Formation of the Azanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the polyunsaturated hydrocarbon chain, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can target the double bonds in the hydrocarbon chain, converting them into single bonds and saturating the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is used as a model compound to study reaction mechanisms and the effects of deuterium incorporation on reaction kinetics.
Biology
In biological research, this compound can be used to investigate the interactions between polyunsaturated fatty acids and cellular membranes, as well as the role of deuterium in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as deuterated polymers with unique properties.
作用机制
The mechanism of action of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide involves its interaction with molecular targets such as enzymes and receptors. The polyunsaturated hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and function. The deuterium atoms may influence the compound’s metabolic pathways, leading to altered pharmacokinetics and dynamics.
相似化合物的比较
Similar Compounds
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]cyclopropylamine: Similar structure but without deuterium atoms.
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)methanamine: Similar structure with a methanamine group instead of an azanide group.
Uniqueness
The presence of deuterium atoms in [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide makes it unique, as deuterium can significantly alter the compound’s chemical and biological properties. This can lead to differences in reaction kinetics, metabolic stability, and overall biological activity compared to its non-deuterated counterparts.
属性
分子式 |
C23H38N- |
|---|---|
分子量 |
332.6 g/mol |
IUPAC 名称 |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide |
InChI |
InChI=1S/C23H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23-20-21-23/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-22H2,1H3/q-1/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
InChI 键 |
MJHPEFHNXCSVPQ-KALLKTRHSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])[2H])[N-]CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC[N-]C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




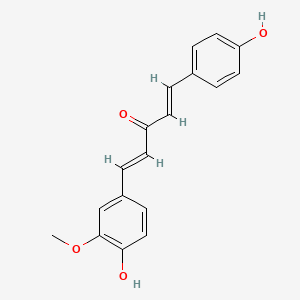
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

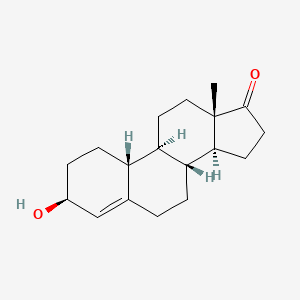
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
